molecular formula C19H15NO4 B2355222 3-(2,3-Dihydro-indole-1-carbonyl)-6-methoxy-chromen-2-one CAS No. 799265-98-8

3-(2,3-Dihydro-indole-1-carbonyl)-6-methoxy-chromen-2-one

Cat. No.: B2355222
CAS No.: 799265-98-8
M. Wt: 321.332
InChI Key: XJIIPBJKELUVHJ-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-indole-1-carbonyl)-6-methoxy-chromen-2-one is a complex organic compound that combines the structural features of indole and chromenone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dihydro-indole-1-carbonyl)-6-methoxy-chromen-2-one typically involves the condensation of 2,3-dihydroindole with 6-methoxychromen-2-one under specific reaction conditions. The process may include:

    Step 1: Preparation of 2,3-dihydroindole by reduction of indole.

    Step 2: Acylation of 2,3-dihydroindole with an appropriate acyl chloride to form 2,3-dihydro-indole-1-carbonyl chloride.

    Step 3: Condensation of the resulting intermediate with 6-methoxychromen-2-one in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of Lewis acids or bases to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs).

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine:

  • Explored as a lead compound in drug discovery programs targeting various diseases.

Industry:

  • Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-indole-1-carbonyl)-6-methoxy-chromen-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

  • 3-(2,3-Dihydro-indole-1-carbonyl)-8-methoxy-chromen-2-one
  • 2-(2,3-Dihydro-indole-1-carbonyl)-benzoic acid

Uniqueness: 3-(2,3-Dihydro-indole-1-carbonyl)-6-methoxy-chromen-2-one is unique due to its specific combination of indole and chromenone structures, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the fields of medicinal chemistry and material science.

Properties

IUPAC Name

3-(2,3-dihydroindole-1-carbonyl)-6-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-23-14-6-7-17-13(10-14)11-15(19(22)24-17)18(21)20-9-8-12-4-2-3-5-16(12)20/h2-7,10-11H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIIPBJKELUVHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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